molecular formula C17H13Cl2N3O2 B14123500 3,5-dichloro-N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1170288-08-0

3,5-dichloro-N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B14123500
CAS No.: 1170288-08-0
M. Wt: 362.2 g/mol
InChI Key: IBOLXFILJKMKRQ-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with 5-(3,5-dimethylphenyl)-1,3,4-oxadiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituents, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

3,5-dichloro-N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-ethyl-benzamide
  • 3,5-dichloro-N-(2-propynyl)benzamide
  • 3,5-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide

Uniqueness

3,5-dichloro-N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts specific chemical and biological properties

Properties

CAS No.

1170288-08-0

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

3,5-dichloro-N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

InChI

InChI=1S/C17H13Cl2N3O2/c1-9-3-10(2)5-12(4-9)16-21-22-17(24-16)20-15(23)11-6-13(18)8-14(19)7-11/h3-8H,1-2H3,(H,20,22,23)

InChI Key

IBOLXFILJKMKRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C

Origin of Product

United States

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